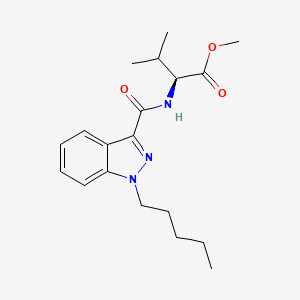

Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate

説明

Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate is a synthetic cannabinoid, a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is known for its potent agonistic activity at cannabinoid receptors, making it a subject of interest in both scientific research and forensic toxicology .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate typically involves the following steps:

Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.

Attachment of the Pentyl Chain: The pentyl chain is introduced via alkylation, using a pentyl halide in the presence of a base.

Formation of the Carbonyl Group: The carbonyl group is introduced through an acylation reaction, typically using an acid chloride or anhydride.

Esterification with L-Valine: The final step involves esterification with L-valine, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent product quality and minimizes human error .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl chain, leading to the formation of hydroxylated or ketone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: Hydroxylated or ketone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted indazole derivatives.

科学的研究の応用

Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.

Biology: Studied for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.

Medicine: Investigated for potential therapeutic applications, including pain management and anti-inflammatory effects.

Industry: Utilized in the development of new synthetic cannabinoids with improved pharmacological profiles.

作用機序

The compound exerts its effects primarily through agonistic activity at cannabinoid receptors (CB1 and CB2). Upon binding to these receptors, it activates intracellular signaling pathways, leading to various physiological responses. The activation of CB1 receptors in the central nervous system is associated with psychoactive effects, while CB2 receptor activation is linked to anti-inflammatory and immunomodulatory effects .

類似化合物との比較

- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)

- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)

- 5F-EDMB-PICA

- EDMB-PINACA

Comparison: Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate is unique due to its specific ester linkage with L-valine, which may influence its pharmacokinetic properties and receptor binding affinity. Compared to other synthetic cannabinoids, it may exhibit different metabolic pathways and potency, making it a valuable compound for studying structure-activity relationships .

生物活性

Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate is a synthetic cannabinoid that has garnered attention for its potent biological activity, particularly its agonistic effects on cannabinoid receptors CB1 and CB2. This compound is part of a broader class of synthetic cannabinoids designed to mimic the effects of naturally occurring cannabinoids found in cannabis. This article delves into the biological activity of this compound, highlighting its pharmacological properties, metabolic pathways, and implications for research and forensic toxicology.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C19H27N3O3

- Molecular Weight : 345.44 g/mol

The compound exhibits significant lipophilicity, which influences its pharmacokinetics and receptor binding affinity.

The primary mechanism of action for this compound is its role as an agonist at cannabinoid receptors:

- CB1 Receptors : Predominantly located in the central nervous system, activation of CB1 receptors is associated with psychoactive effects, including euphoria and altered perception.

- CB2 Receptors : Primarily found in the peripheral nervous system and immune cells, CB2 receptor activation is linked to anti-inflammatory effects and modulation of immune responses.

Research indicates that this compound binds to these receptors with high affinity, leading to significant biological effects that warrant further investigation for potential therapeutic applications.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound undergoes rapid metabolism in vitro but is highly protein-bound in vivo. This results in longer detection windows for the compound and its metabolites in biological samples. The clearance rates from human liver microsomes suggest a complex interaction with metabolic enzymes, impacting both efficacy and safety profiles.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance (CL) | 12.7 mL/min/kg |

| Half-life (T1/2) | 18.7 ± 0.4 min |

| Volume of Distribution (Vd) | High due to lipophilicity |

Case Studies and Clinical Implications

Several case studies have reported adverse effects associated with the use of synthetic cannabinoids like this compound. These include severe intoxication cases leading to hospitalizations:

- A study documented acute poisoning incidents linked to synthetic cannabinoids, where patients exhibited symptoms such as agitation, hallucinations, and cardiovascular instability .

- Forensic analyses have identified this compound in various biological samples from intoxicated individuals, underscoring its relevance in toxicology.

Research Findings

Recent studies have focused on the biological activity of this compound concerning its receptor interactions:

- Receptor Binding Studies : It has been shown to activate both CB1 and CB2 receptors effectively, with a higher potency observed at the CB1 receptor compared to other synthetic cannabinoids .

- Metabolism Studies : Investigations into metabolic pathways reveal that hydrolysis and hydroxylation are significant routes of metabolism, producing various metabolites that may also exhibit biological activity .

特性

IUPAC Name |

methyl (2S)-3-methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-5-6-9-12-22-15-11-8-7-10-14(15)17(21-22)18(23)20-16(13(2)3)19(24)25-4/h7-8,10-11,13,16H,5-6,9,12H2,1-4H3,(H,20,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTMFFHXDMTTOB-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345224 | |

| Record name | N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1890250-13-1 | |

| Record name | AMB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890250131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ETP8M4H3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary metabolic pathways of AMB in humans?

A1: Research using human hepatocytes and liver microsomes revealed that AMB is rapidly metabolized, primarily through ester hydrolysis. [] This initial step is followed by oxidation and/or glucuronidation reactions. [] In total, 19 metabolites of AMB were identified in this study. []

Q2: What analytical techniques were employed to study the metabolism of AMB?

A2: The study utilized a high-resolution mass spectrometry approach. Specifically, a TripleTOF 5600(+) high-resolution mass spectrometer was used to identify the metabolites generated from AMB incubation in human hepatocytes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。